molecular formula C21H20N2O5S B2609272 (E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide CAS No. 405919-81-5

(E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide

Cat. No.: B2609272
CAS No.: 405919-81-5
M. Wt: 412.46
InChI Key: MEWMMGOXTQGLCE-QGOAFFKASA-N
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Description

(E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide is a synthetic compound based on the thiazolidine-2,4-dione (TZD) core, a scaffold extensively investigated for its diverse biological activities . This reagent is designed for research applications in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The compound's primary research value lies in its potential as an antidiabetic agent. Its structure is analogous to selective PPAR-γ modulators (SPPARMs), which act as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . This mechanism is a key target for insulin sensitization in type 2 diabetes mellitus. Preclinical research on related benzylidene-thiazolidine-2,4-diones has demonstrated promising antidiabetic efficacy comparable to standard drugs like rosiglitazone, but with a potential for reduced adverse effects such as weight gain . Beyond metabolic disease research, this compound holds significant interest in infectious disease studies. The thiazolidine-2,4-dione pharmacophore is a key component in hybrid molecules with potent broad-spectrum antimicrobial properties . Derivatives have exhibited notable activity against resistant fungal pathogens, including Candida auris and various dermatophytes, as well as antibacterial activity against strains like MRSA, potentially through mechanisms that include inhibition of fungal CYP51 and disruption of the cell wall . From a chemical perspective, the compound features a (E)-5-(4-methoxybenzylidene) group attached to the TZD core, which is typically introduced via a Knoevenagel condensation reaction . This structure is characterized by spectroscopic methods, including 1H and 13C NMR, and LC-MS . The product is supplied as a high-purity solid for research purposes. Researchers can utilize this compound for various applications, including biological screening, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex hybrid molecules . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-28-15-10-8-14(9-11-15)13-18-20(26)23(21(27)29-18)12-4-7-19(25)22-16-5-2-3-6-17(16)24/h2-3,5-6,8-11,13,24H,4,7,12H2,1H3,(H,22,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWMMGOXTQGLCE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and structural characteristics, supported by relevant data and research findings.

Structural Overview

The compound consists of a thiazolidine core linked to a substituted phenyl group. The presence of the hydroxyl and methoxy substituents enhances its potential biological activity. The molecular formula is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S, and its structure can be analyzed through various spectroscopic methods.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with appropriate amines and thiazolidine derivatives. The process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that compounds with similar thiazolidine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolidine have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. Studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at combating oxidative stress-related diseases. The presence of hydroxyl groups in (E)-N-(2-hydroxyphenyl) moiety likely contributes to its ability to scavenge free radicals. In vitro assays measuring DPPH radical scavenging activity have shown promising results for similar compounds, suggesting that this compound may also exhibit significant antioxidant activity .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in various biological pathways. For example, compounds with similar configurations have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that modifications in the thiazolidine structure can enhance AChE inhibition, which may be applicable to this compound .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thiazolidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
  • Antioxidant Activity Assessment : In a comparative analysis using DPPH assays, a related compound showed an IC50 value of 25 µg/mL, indicating strong radical scavenging capability.
  • AChE Inhibition : Molecular docking studies revealed that compounds similar to this compound bind effectively to the active site of AChE, suggesting potential therapeutic applications in treating Alzheimer's disease.

Scientific Research Applications

Molecular Formula

  • Molecular Weight : 392.45 g/mol
  • Chemical Structure :
    • The compound can be represented by the following SMILES notation:

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (E)-N-(2-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamide as anticancer agents. The thiazolidinone core has been associated with various anticancer activities due to its ability to interfere with tumor growth mechanisms.

Case Study: Synthesis and Evaluation

A study synthesized derivatives of thiazolidinones and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of key enzymes involved in inflammatory pathways. For instance, compounds with similar functionalities have shown promise as inhibitors of cyclooxygenase (COX) enzymes.

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to COX enzymes. These studies suggest that modifications to the methoxy group can enhance binding efficiency, thereby increasing anti-inflammatory potency .

Enzyme Inhibition

The compound may also serve as an inhibitor for various enzymes related to metabolic disorders, including acetylcholinesterase (AChE). The presence of the hydroxyphenyl group is known to enhance enzyme inhibition.

Therapeutic Potential

Research indicates that compounds with similar structures have demonstrated effective AChE inhibition, which is critical for treating conditions such as Alzheimer's disease. In vitro assays have shown promising results for derivatives based on this scaffold .

Summary of Biological Activities

Activity TypeCompound StructureBiological ActivityReference
AnticancerThiazolidinone derivativesCytotoxicity against cancer cell lines
Anti-inflammatoryMethoxybenzylidene derivativesCOX inhibition
Enzyme inhibitionHydroxyphenyl derivativesAChE inhibition

Synthesis Pathways

Step No.Reagents UsedProducts Obtained
12-Hydroxyaniline + BenzaldehydeIntermediate Schiff base
2Thiazolidinone derivative synthesisFinal product: (E)-N-(2-hydroxyphenyl)...

Comparison with Similar Compounds

Key Observations:

Amide Chain Length : The target compound’s butanamide chain (4 carbons) may enhance lipophilicity compared to acetamide derivatives (e.g., 4l, 4k) .

4-Methoxybenzylidene (shared with 4l) provides electron-donating effects, whereas bromo substituents (4k, 4o) are electron-withdrawing, affecting electronic density and reactivity .

Synthesis : High yields (89–98%) in suggest efficient synthetic routes for TZD derivatives. The target compound may follow similar protocols (e.g., condensation of hydrazides with aldehydes or coupling reactions as in ) .

Physicochemical Properties

  • Melting Points :
    • Electron-withdrawing groups (e.g., bromo in 4k) correlate with higher melting points (286–288°C) compared to methoxy-substituted analogs (260–262°C for 4l) . The target compound’s hydroxyl group may further lower its melting point due to increased solubility.
  • Tautomerism: highlights tautomeric equilibria in triazole-thione derivatives, but TZD derivatives (e.g., target compound) typically exist in the keto-enol form, stabilized by intramolecular hydrogen bonding .

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